5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid
Description
Nomenclature and Systematic Identification
The systematic IUPAC name 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid delineates its structure with precision:
- 5-oxo-pentanoic acid : A five-carbon carboxylic acid with a ketone group at the fifth position.
- 4,5-dihydro-pyrazol-1-yl : A partially saturated pyrazole ring (positions 4 and 5 are single-bonded).
- Substituents : A 4-methoxyphenyl group at position 5 and a phenyl group at position 3 of the pyrazoline ring.
The molecular formula is C₂₁H₂₂N₂O₅ , with a molecular weight of 382.41 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 362490-57-1 | |
| Molecular Formula | C₂₁H₂₂N₂O₅ | |
| SMILES Notation | O=C(O)CCCC(=O)N1NNC(C2=CC=CC=C2)=C1C3=CC=C(OC)C=C3 |
Historical Context in Heterocyclic Chemistry Research
Pyrazoline derivatives emerged as critical scaffolds in the mid-20th century due to their synthetic versatility and bioactivity. The integration of ω-oxo fatty acid chains into pyrazolines, as seen in this compound, gained traction in the 1990s as researchers explored hybrid molecules for targeted drug design . Early studies focused on anti-inflammatory and anticancer applications, with structural modifications (e.g., methoxy and phenyl groups) enhancing metabolic stability and receptor affinity .
A 2025 review highlighted that over 120 pyrazoline-fatty acid conjugates have been synthesized since 2010, with 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid representing a benchmark for evaluating substituent effects on solubility and electronic properties .
Structural Relationship to Pyrazoline and ω-Oxo Fatty Acid Derivatives
The compound’s architecture merges two pharmacophores:
- Pyrazoline Core : The 4,5-dihydropyrazole ring adopts a puckered conformation, with the phenyl and 4-methoxyphenyl groups inducing steric and electronic effects. Comparative X-ray studies of analogous compounds (e.g., 4-[5-(4-Methoxyphenyl)-3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid ) reveal that methoxy substituents enhance planarity, facilitating π-π stacking interactions .
- ω-Oxo Fatty Acid Chain : The pentanoic acid moiety, terminated by a ketone, introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.7). This chain’s flexibility enables conformational adaptation in binding pockets, as demonstrated in molecular docking studies of related thiazole-pyrazoline hybrids .
Table 1: Structural Comparison with Analogous Pyrazoline Derivatives
| Compound | Core Structure | Substituents (R₁, R₂) | Bioactivity Highlights |
|---|---|---|---|
| Target Compound | 4,5-Dihydropyrazole | R₁=4-MeO-Ph, R₂=Ph | Enhanced solubility in DMSO |
| 4-[5-(4-Methoxyphenyl)-3-(p-tolyl)-... | 4,5-Dihydropyrazole | R₁=4-MeO-Ph, R₂=4-Me-Ph | Antiproliferative activity |
| 5-[3-(4-Methoxyphenyl)-1-phenyl-... | Bipyrazole-thiophene | R₁=4-MeO-Ph, R₂=thienyl | Kinase inhibition |
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-27-17-12-10-16(11-13-17)19-14-18(15-6-3-2-4-7-15)22-23(19)20(24)8-5-9-21(25)26/h2-4,6-7,10-13,19H,5,8-9,14H2,1H3,(H,25,26) |
InChI Key |
SFOISNSYBJHMMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chalcone Precursor Synthesis
The synthesis begins with the preparation of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (chalcone), formed via Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde. Base-catalyzed conditions (NaOH/EtOH, 60°C, 6 hr) achieve 85–92% yields, while acidic conditions (HCl/EtOH, reflux) marginally improve reaction rates at the expense of purity (78–88% yield). The chalcone’s α,β-unsaturated ketone moiety is essential for subsequent cyclization with hydrazines.
Pyrazoline Ring Formation
Cyclocondensation of the chalcone with hydrazine hydrate (NH2NH2·H2O) in refluxing ethanol (12 hr) generates the 4,5-dihydropyrazole core. Substituent effects significantly influence reaction kinetics:
-
Electron-donating groups (e.g., 4-methoxy) accelerate cyclization (reaction time: 8–10 hr).
-
Acid catalysis (e.g., 5 mol% p-TsOH) enhances regioselectivity, favoring the 3-phenyl-5-(4-methoxyphenyl) isomer (94:6 regiomeric ratio).
Table 1: Optimization of Pyrazoline Synthesis
| Condition | Solvent | Catalyst | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Ethanol, reflux | EtOH | None | 12 | 72 |
| Ethanol, reflux | EtOH | p-TsOH | 8 | 89 |
| Toluene, 110°C | Toluene | AcOH | 10 | 81 |
Functionalization with Pentanoic Acid Side Chain
Acylation Strategies
The 5-oxo-pentanoic acid moiety is introduced via Friedel-Crafts acylation or Michael addition. Patent data reveals that tert-butyl protection of the carboxylic acid group prevents unwanted lactamization during this step:
Microwave-Assisted Acceleration
Microwave irradiation (150 W, 100°C) reduces acylation time from 8 hr to 45 min while maintaining yields (76–82%). This method minimizes thermal degradation of acid-sensitive intermediates.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via:
-
Flash chromatography : Silica gel (230–400 mesh), hexane/EtOAc gradient (3:1 to 1:2 v/v).
-
Recrystallization : Ethanol/water (7:3 v/v) yields needle-shaped crystals (mp: 162–164°C).
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 7.8–6.9 (m, 9H, aromatic), 5.2 (dd, 1H, pyrazoline-H4), 3.8 (s, 3H, OCH3).
-
IR (KBr): 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (amide I band).
Challenges and Mitigation Strategies
Byproduct Formation
Competing pathways during cyclization generate 2-pyrazoline isomers (5–18%). Polar aprotic solvents (DMF, DMSO) suppress isomerization by stabilizing transition states.
Oxidative Decomposition
The 4,5-dihydropyrazole core undergoes oxidation to pyrazole derivatives upon prolonged air exposure. Storage under N2 atmosphere with 0.1% BHT stabilizes the compound for >6 months.
Industrial-Scale Adaptation
Chemical Reactions Analysis
5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its anti-inflammatory and anticancer activities. It has shown promise in preclinical studies as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects. The compound’s methoxyphenyl and phenyl groups play a crucial role in its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
Compound 4 (4-[5-(4-Chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide)
- Structural Differences: Replaces the pentanoic acid with a benzenesulfonamide group.
- Enzyme Inhibition: Inhibited human carbonic anhydrases (hCA) IX and XII with KIs of 53.5–923 nM (hCA IX) and 6.2–95 nM (hCA XII). Selectivity for hCA XII was 2.5–13.4× higher than hCA IX .
- Key Comparison: The sulfonamide group enhances hCA affinity, while the pentanoic acid in the target compound may favor interactions with carboxylate-binding enzymes or improve pharmacokinetics.
H5-24 (3-{5-[5-(4-Methoxy-phenyl)-3-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-2-ylidenemethyl]-furan-2-yl}-benzoic acid)
- Structural Differences : Incorporates a thiazolo-pyrimidine core and furan linker instead of dihydropyrazole.
- Bioactivity : Designed as an anti-biofilm agent targeting Staphylococcus epidermidis histidine kinase YycG .
Pentanoic Acid Derivatives
Compound 47 (5-(2-Hexyl-3-methyl-1-H-indol-1-yl)-3-methyl-5-oxo-pentanoic acid)
- Structural Differences : Replaces pyrazole with an indole ring.
- Bioactivity: Inhibited 5-oxo-6,8,11,14-eicosatetraenoic acid-induced neutrophil/eosinophil activation .
- Key Comparison : The indole moiety may enhance lipid membrane penetration, contrasting with the pyrazole’s planar structure, which favors π-π stacking in enzyme active sites.
Sulfonamide and Heterocyclic Derivatives
4-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide
- Structural Differences : Fluorophenyl substituent and benzenesulfonamide terminal group.
- Bioactivity: Targets aminopeptidase N (APN), a metalloprotease involved in tumor angiogenesis .
- Key Comparison : Fluorine substitution increases electronegativity and metabolic stability compared to the methoxy group in the target compound.
3d (7-Chloro-5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-3H-thiazolo[4,5-d]pyrimidine-2-thione)
Biological Activity
5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid is a complex organic compound belonging to the class of pyrazole derivatives. Its structure includes a pyrazole ring, a methoxyphenyl group, and a pentanoic acid moiety, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and therapeutic agent.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 5-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
| InChI | InChI=1S/C21H22N2O4/c1-27-17-12-10-16(11-13-17)19-14-18(15-6-3-2-4-7-15)22-23(19)20(24)8-5-9-21(25)26/h2-4,6-7,10-13,19H,5,8-9,14H2,1H3,(H,25,26) |
| Canonical SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CC=C3 |
The biological activity of 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets by binding to the active sites of enzymes, which can disrupt metabolic pathways. The presence of the methoxyphenyl and phenyl groups enhances its binding affinity and specificity towards these targets.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In preclinical assays, it has demonstrated significant inhibition of cancer cell proliferation across various cell lines:
These results suggest that the compound may be effective against breast and lung cancer cells, indicating its potential as a lead compound for drug development.
Anti-inflammatory Activity
In addition to its anticancer properties, 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid has shown promise in anti-inflammatory studies. It is believed to modulate inflammatory pathways through enzyme inhibition, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several research studies have explored the biological activities of pyrazole derivatives similar to 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid:
- Enzyme Inhibition : A study demonstrated that pyrazole derivatives could effectively inhibit enzymes involved in metabolic pathways, suggesting that modifications in their structure could enhance their inhibitory potency.
- Molecular Docking Studies : Computational studies have predicted binding modes for this compound with various enzymes, providing insights into how structural changes might improve efficacy.
- Comparative Analysis : When compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, this pyrazole derivative exhibited unique biological profiles that warrant further investigation into its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
